molecular formula C23H26N2O7 B14257373 (3S)-3,7-Bis{[(benzyloxy)carbonyl]amino}-2-oxoheptanoic acid CAS No. 183660-45-9

(3S)-3,7-Bis{[(benzyloxy)carbonyl]amino}-2-oxoheptanoic acid

Cat. No.: B14257373
CAS No.: 183660-45-9
M. Wt: 442.5 g/mol
InChI Key: YWCAOHZZDVZKSY-IBGZPJMESA-N
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Description

(3S)-3,7-Bis{[(benzyloxy)carbonyl]amino}-2-oxoheptanoic acid is a synthetic compound that belongs to the class of amino acids It is characterized by the presence of two benzyloxycarbonyl-protected amino groups and a keto group on a heptanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3,7-Bis{[(benzyloxy)carbonyl]amino}-2-oxoheptanoic acid typically involves the protection of amino groups using benzyloxycarbonyl (Cbz) groups. The general synthetic route includes the following steps:

    Protection of Amino Groups: The amino groups are protected using benzyloxycarbonyl chloride in the presence of a base such as triethylamine.

    Formation of the Heptanoic Acid Backbone: The protected amino groups are then attached to a heptanoic acid backbone through a series of condensation reactions.

    Oxidation: The final step involves the oxidation of the intermediate compound to introduce the keto group.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated synthesis equipment and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired compound.

Chemical Reactions Analysis

Types of Reactions

(3S)-3,7-Bis{[(benzyloxy)carbonyl]amino}-2-oxoheptanoic acid can undergo various chemical reactions, including:

    Oxidation: The keto group can be further oxidized to form carboxylic acids.

    Reduction: The keto group can be reduced to form alcohols.

    Substitution: The benzyloxycarbonyl groups can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions can be carried out using reagents like hydrochloric acid or trifluoroacetic acid.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Compounds with different protecting groups or functional groups.

Scientific Research Applications

(3S)-3,7-Bis{[(benzyloxy)carbonyl]amino}-2-oxoheptanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It serves as a precursor for the synthesis of peptides and proteins.

    Medicine: It is investigated for its potential therapeutic properties and as a drug delivery agent.

    Industry: It is used in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of (3S)-3,7-Bis{[(benzyloxy)carbonyl]amino}-2-oxoheptanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. The benzyloxycarbonyl groups may play a role in protecting the amino groups from unwanted reactions, thereby enhancing the compound’s stability and efficacy.

Comparison with Similar Compounds

Similar Compounds

    (3S)-3,7-Bis{[(tert-butyloxy)carbonyl]amino}-2-oxoheptanoic acid: Similar structure but with tert-butyloxycarbonyl protecting groups.

    (3S)-3,7-Bis{[(methoxy)carbonyl]amino}-2-oxoheptanoic acid: Similar structure but with methoxycarbonyl protecting groups.

Uniqueness

(3S)-3,7-Bis{[(benzyloxy)carbonyl]amino}-2-oxoheptanoic acid is unique due to the presence of benzyloxycarbonyl groups, which provide specific steric and electronic properties. These properties can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for research and industrial applications.

Properties

CAS No.

183660-45-9

Molecular Formula

C23H26N2O7

Molecular Weight

442.5 g/mol

IUPAC Name

(3S)-2-oxo-3,7-bis(phenylmethoxycarbonylamino)heptanoic acid

InChI

InChI=1S/C23H26N2O7/c26-20(21(27)28)19(25-23(30)32-16-18-11-5-2-6-12-18)13-7-8-14-24-22(29)31-15-17-9-3-1-4-10-17/h1-6,9-12,19H,7-8,13-16H2,(H,24,29)(H,25,30)(H,27,28)/t19-/m0/s1

InChI Key

YWCAOHZZDVZKSY-IBGZPJMESA-N

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)NCCCC[C@@H](C(=O)C(=O)O)NC(=O)OCC2=CC=CC=C2

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCCCCC(C(=O)C(=O)O)NC(=O)OCC2=CC=CC=C2

Origin of Product

United States

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